molecular formula C21H23ClN4O3S B2622939 (Z)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217235-10-3

(Z)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(4-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2622939
CAS No.: 1217235-10-3
M. Wt: 446.95
InChI Key: IALGYDQMZXHIMT-ALUHPYBCSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The compound this compound is a stereospecific acrylamide derivative characterized by a benzothiazole core, a dimethylaminopropyl side chain, and a 4-nitrophenyl substituent. Its IUPAC name reflects the following structural features:

  • Acrylamide backbone : The parent structure is prop-2-enamide, with a Z-configuration at the double bond.
  • Substituents :
    • A benzo[d]thiazol-2-yl group attached to the amide nitrogen.
    • A 3-(dimethylamino)propyl group also bonded to the same nitrogen.
    • A 3-(4-nitrophenyl) group extending from the α-carbon of the acrylamide.
  • Hydrochloride salt : The dimethylamino group is protonated, forming a quaternary ammonium chloride.

The systematic IUPAC name is derived as follows:
Hydrochloride salt of (Z)-3-(4-nitrophenyl)-N-(3-(dimethylamino)propyl)-N-(1,3-benzothiazol-2-yl)prop-2-enamide.

Property Value
CAS Number Not publicly disclosed
Molecular Formula C~21~H~22~ClFN~4~O~3~S
Molecular Weight 464.94 g/mol
SMILES Notation O=C(N(CCCN(C)C)C1=NC2=C(F)C=CC=C2S1)/C=C/C3=CC=C(C=C3)N+[O-].[H]Cl

The stereochemistry (Z-configuration) is critical for its spatial arrangement, influencing intermolecular interactions and potential biological activity.

Structural Classification Within Acrylamide Derivatives

This compound belongs to a specialized subclass of acrylamides characterized by:

  • Dual nitrogen substitution : The amide nitrogen is bonded to both a heteroaromatic benzothiazole group and a tertiary amine-containing alkyl chain. This contrasts with simpler acrylamides like N-(2-pyridinylmethyl)acrylamide (C~15~H~13~N~3~O~3~) or N-[3-(dimethylamino)propyl]acrylamide (C~11~H~21~N~3~O~2~).
  • Electron-withdrawing nitro group : The 4-nitrophenyl substituent enhances electrophilicity at the acrylamide’s β-carbon, a feature shared with antimicrobial agents such as (Z)-N-(1-(2,3-dihydrobenzo[b]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide (C~21~H~19~N~3~O~6~).
  • Benzothiazole integration : The benzo[d]thiazol-2-yl group aligns it with bioactive hybrids like N-(benzo[d]thiazol-2-ylmethyl)acrylamide (C~11~H~10~N~2~OS), though its N,N-disubstitution pattern is unique.

Table 1: Structural Comparison to Related Acrylamides

Compound Key Features Molecular Weight (g/mol)
N-(2-pyridinylmethyl)acrylamide Monosubstituted amide; pyridine moiety 283.28
N-[3-(dimethylamino)propyl]acrylamide Alkylamine side chain; no aromatic systems 227.30
Target compound Dual N-substitution; nitroaromatic; Z-config 464.94

Historical Context of Benzothiazole-Acrylamide Hybrid Compounds

The fusion of benzothiazole and acrylamide motifs emerged in the early 2000s, driven by:

  • Benzothiazole’s bioactivity : Benzothiazoles exhibit antimicrobial, antitumor, and anti-inflammatory properties, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerase II.
  • Acrylamide’s versatility : The acrylamide scaffold allows modular substitution, enabling tuning of electronic and steric properties. Early hybrids, such as N-(benzo[d]thiazol-2-ylmethyl)acrylamide (synthesized in 2009), demonstrated the feasibility of combining these units.

The introduction of a 4-nitrophenyl group, as seen in the target compound, represents a strategic advancement to enhance electron-deficient character, potentially improving binding to biological targets. For instance, 2-((4-nitrophenyl)thio)benzothiazole (C~13~H~8~N~2~O~2~S~2~) demonstrated that nitroaryl groups augment redox activity in benzothiazole systems.

Recent synthetic breakthroughs, such as the use of N,N-dimethylaminopropyl acrylamide intermediates, have enabled precise N,N-disubstitution patterns. These innovations align with trends in drug discovery, where multi-target ligands (e.g., kinase inhibitors) benefit from complex acrylamide architectures.

The Z-configuration in this compound likely stems from stereoselective synthesis techniques developed for acrylamides, such as those employed in the preparation of (Z)-N-(1-(2,3-dihydrobenzo[b]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide, where geometric isomerism critically affects bioactivity.

Properties

IUPAC Name

(Z)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(4-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S.ClH/c1-23(2)14-5-15-24(21-22-18-6-3-4-7-19(18)29-21)20(26)13-10-16-8-11-17(12-9-16)25(27)28;/h3-4,6-13H,5,14-15H2,1-2H3;1H/b13-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALGYDQMZXHIMT-ALUHPYBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(4-nitrophenyl)acrylamide hydrochloride, identified by its CAS number 1217235-10-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and biochemical properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzo[d]thiazole moiety, a dimethylamino propyl side chain, and a nitrophenyl group. Its molecular formula is C21H23ClN4O3S, with a molecular weight of 446.95 g/mol. The unique structural characteristics suggest diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives often possess antibacterial and antifungal activities. The specific compound under discussion may also demonstrate such properties due to its structural components.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
Compound AAntibacterial5.64
Compound BAntifungal16.69
Compound CAntibacterial11.29

The Minimum Inhibitory Concentration (MIC) values from related studies suggest that modifications in the structure can lead to enhanced bioactivity.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, compounds featuring similar functional groups have been evaluated for their efficacy against different cancer cell lines using the MTT assay to determine cell viability.

Table 2: Anticancer Activity of Similar Compounds

Compound NameCancer TypeIC50 (µM)Reference
Benzothiazole DerivativeLung Cancer12.5
Nitrophenyl AcrylamideBreast Cancer15.0
Dimethylamino CompoundColon Cancer8.0

These findings indicate that the presence of the benzo[d]thiazole and nitrophenyl groups may enhance cytotoxicity against cancer cells.

The proposed mechanism of action involves interaction with biological macromolecules such as enzymes and receptors. The benzo[d]thiazole moiety is known for its ability to bind to target proteins, potentially inhibiting their function. The nitrophenyl group may also contribute to this interaction by inducing oxidative stress in cells.

Case Studies

Several studies have provided insights into the biological activities of similar compounds:

  • Study on Antimicrobial Effects : A recent investigation demonstrated that derivatives of benzothiazole exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on structural modifications .
  • Anticancer Evaluation : Another study focused on the anticancer properties of nitrophenyl-substituted acrylamides, revealing substantial cytotoxic effects against multiple cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Compound Name Key Structural Differences Potential Implications
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Replaces benzo[d]thiazol with thien-2-yl; uses n-propylamine instead of dimethylaminopropyl Reduced kinase selectivity due to lack of benzo[d]thiazol; lower solubility due to neutral propyl chain.
(E)-N-(3-(Dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride E-isomer; 3-nitrophenyl vs. 4-nitrophenyl; methyl substitution on benzo[d]thiazol Altered stereoelectronic effects (E-configuration may reduce binding affinity); methyl group increases lipophilicity.
(2Z)-3-(4-Hydroxyphenyl)-N-(4-{[(2Z)-3-(4-hydroxyphenyl)-2-propenoyl]amino}butyl)-N-(3-{...})acrylamide Hydroxyphenyl replaces nitrophenyl; poly-hydroxylated acrylamide chains Higher polarity reduces blood-brain barrier penetration; hydroxyl groups may confer antioxidant properties.

Physicochemical Properties

Property Target Compound (E)-Isomer () Hydroxyphenyl Derivative ()
Molecular Weight ~480 g/mol ~470 g/mol ~630 g/mol
LogP (Predicted) 2.8 (hydrochloride improves solubility) 3.1 (higher lipophilicity) 1.5 (high polarity)
Nitro Group Position 4-nitrophenyl (strong electron withdrawal) 3-nitrophenyl (moderate withdrawal) N/A

Research Findings and Challenges

  • Kinase Inhibition: The benzo[d]thiazol group in the target compound is critical for ATP-binding pocket interactions in kinases like EGFR or BRAF, as demonstrated in analogues from and .
  • Metabolic Stability : The hydrochloride salt of the target compound shows improved plasma stability over neutral analogues (e.g., 5112), but the nitro group may still pose toxicity risks via nitroreductase activation .
  • Stereochemical Sensitivity : The Z-configuration is essential for maintaining the planar geometry required for π-π stacking with aromatic residues in target proteins. E-isomers (e.g., ) exhibit reduced efficacy in cellular assays .

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